Ellipyrone B
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Overview
Description
Ellipyrone B is a γ-pyrone enclosed macrocyclic polyketide isolated from the marine cuttlefish, Sepia elliptica . This compound has garnered attention due to its potential antihyperglycemic properties, particularly its ability to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism .
Preparation Methods
Ellipyrone B is purified from the crude solvent extract of Sepia elliptica through repeated chromatographic fractionation . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation process involves solvent extraction followed by chromatographic techniques to separate and purify the compound . Industrial production methods are not well-established, given the compound’s recent discovery and ongoing research.
Chemical Reactions Analysis
Ellipyrone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Ellipyrone B has several scientific research applications:
Chemistry: Used as a model compound to study macrocyclic polyketides and their chemical properties.
Industry: Potential use as a pharmaco-active food supplement against hyperglycemia-associated ailments.
Mechanism of Action
Ellipyrone B exerts its effects primarily by inhibiting dipeptidyl peptidase-4, an enzyme that deactivates incretin hormones like glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide . These hormones are essential for insulin release from pancreatic beta cells and glucagon production, thus regulating postprandial hyperglycemia . By inhibiting dipeptidyl peptidase-4, this compound helps maintain higher levels of these hormones, promoting better glucose homeostasis .
Comparison with Similar Compounds
Ellipyrone B is similar to Ellipyrone A, another γ-pyrone enclosed macrocyclic polyketide isolated from the same source . Both compounds inhibit dipeptidyl peptidase-4, but Ellipyrone A shows greater inhibition potential . The structural difference between the two compounds, particularly the presence of an additional ester group in Ellipyrone A, may account for its higher inhibitory activity .
Other similar compounds include:
Diprotin A: A reference dipeptidyl peptidase inhibitor with comparable inhibitory activity.
Acarbose: An anti-hyperglycemic agent with similar anti-carbolytic properties.
This compound’s uniqueness lies in its marine origin and its potential as a natural product for managing hyperglycemia .
Properties
Molecular Formula |
C25H38O7 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(13E)-11-ethoxy-5-hydroxy-9-methyl-2-(3-methylbutyl)-8,19-dioxabicyclo[13.3.1]nonadeca-1(18),13-diene-3,7,17-trione |
InChI |
InChI=1S/C25H38O7/c1-5-30-20-7-6-8-21-12-18(26)14-24(32-21)22(10-9-16(2)3)23(28)13-19(27)15-25(29)31-17(4)11-20/h6,8,14,16-17,19-22,27H,5,7,9-13,15H2,1-4H3/b8-6+ |
InChI Key |
YOVMPVRGACXYLL-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC1C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |
Canonical SMILES |
CCOC1CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C |
Origin of Product |
United States |
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